![molecular formula C19H13N3O4 B2740434 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1226450-91-4](/img/structure/B2740434.png)
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound contains several structural motifs that are common in medicinal chemistry . These include the 1,2,4-oxadiazole ring and the chromene ring system. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The chromene ring system is a common motif in natural products and medicinal chemistry, known for a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the chromene ring system. The presence of the amide group could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is known to be able to rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . The chromene ring system is relatively stable but can undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazol and chromene rings could potentially contribute to its lipophilicity, which could influence its absorption and distribution in the body. The amide group could participate in hydrogen bonding, influencing its solubility and interaction with biological targets .Scientific Research Applications
Pharmacological Research
The 1,2,4-oxadiazole ring present in the compound is a well-known pharmacophore, often found in active pharmaceutical ingredients . This moiety has been associated with various therapeutic applications, such as:
- Duchenne Muscular Dystrophy Treatment : Compounds like ataluren that contain the oxadiazole ring are used for treating this condition .
- Hypertension Medication : Azilsartan, another oxadiazole-containing drug, is used for managing high blood pressure .
- Parkinson’s Disease Therapy : Oxadiazole derivatives like opicapone serve as adjunctive therapy in Parkinson’s disease .
Cancer Research
Selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy, have been developed from oxadiazole derivatives . These inhibitors can be crucial in designing drugs targeting specific cancer-related enzymes.
Material Science
In material science, the oxadiazole ring can contribute to the development of:
- Energetic Materials : These materials are essential for creating high-energy density storage devices .
- OLEDs : Organic Light Emitting Diodes benefit from the luminescent properties of oxadiazole derivatives .
Environmental Applications
The compound’s derivatives can be used in environmental sensing technologies due to their ability to interact with various environmental factors . This includes the development of sensors for detecting pollutants or hazardous substances.
Agricultural Chemistry
In the agricultural sector, oxadiazole derivatives have been explored as potential insecticides . Their ability to affect insect biology can lead to new pest control methods.
Organic Synthesis
The compound can be used as a precursor for synthesizing other heterocycles, which is a significant aspect of organic synthesis . The oxadiazole ring’s low aromaticity and the presence of a weak O–N bond make it a versatile building block for creating diverse organic compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Given the presence of the 1,2,4-oxadiazole and chromene rings, it could potentially interact with a variety of biological targets. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-11-20-19(26-22-11)12-6-8-13(9-7-12)21-18(24)17-10-15(23)14-4-2-3-5-16(14)25-17/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIINGWBXVISGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide |
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